molecular formula C17H26Cl2N4O2 B12843973 tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B12843973
M. Wt: 389.3 g/mol
InChI Key: DNWYAOUQCNWDPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include palladium catalysts, ethanol, and other organic solvents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C17H26Cl2N4O2

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3

InChI Key

DNWYAOUQCNWDPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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